molecular formula C19H16N2O3S2 B4997026 (5Z)-1-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5Z)-1-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B4997026
M. Wt: 384.5 g/mol
InChI Key: HXYAPAWQVYUKFZ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5Z)-1-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a synthetic organic compound that belongs to the class of dihydropyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyrimidine derivatives typically involves the Biginelli reaction, which is a three-component condensation reaction. The general reaction involves:

  • An aldehyde (such as 4-methoxybenzaldehyde)
  • A β-keto ester (such as ethyl acetoacetate)
  • A thiourea

The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions.

Industrial Production Methods

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Chemistry

In chemistry, dihydropyrimidine derivatives are studied for their potential as catalysts in various organic reactions.

Biology

These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. They are often investigated for their potential as therapeutic agents.

Medicine

In medicinal chemistry, dihydropyrimidine derivatives are explored for their potential to act as enzyme inhibitors, receptor antagonists, and other pharmacological agents.

Industry

In the industrial sector, these compounds can be used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of dihydropyrimidine derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, they may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Dihydropyrimidinones: These compounds have similar structures but lack the thioxo group.

    Pyrimidinones: These compounds have a similar core structure but differ in the substituents attached to the ring.

Uniqueness

The presence of the thioxo group and the specific substitution pattern on the aromatic rings make “(5Z)-1-(4-methoxyphenyl)-5-[4-(methylsulfanyl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” unique. These structural features can influence its reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

(5Z)-1-(4-methoxyphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S2/c1-24-14-7-5-13(6-8-14)21-18(23)16(17(22)20-19(21)25)11-12-3-9-15(26-2)10-4-12/h3-11H,1-2H3,(H,20,22,25)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYAPAWQVYUKFZ-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)SC)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)SC)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.